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Introduction
D-Psicose, also known as D-allulose, is a rare sugar and a C-3 epimer of D-fructose that has

garnered significant attention in biomedical research.[1][2][3] Its key characteristic is that it is

poorly metabolized in the human body and is largely excreted unchanged, making it an

invaluable tool for studying sugar transport mechanisms without the confounding variables of

downstream metabolic pathways.[4][5][6] This property allows for the specific investigation of

transporter kinetics and competitive inhibition at the cellular membrane. D-Psicose has been

shown to interact with key sugar transporters, including members of the facilitated glucose

transporter (GLUT) and sodium-glucose cotransporter (SGLT) families, thereby providing a

means to probe their function and regulation.

Physicochemical and Pharmacokinetic Properties
D-Psicose is a monosaccharide with a molecular formula of C6H12O6.[3] Following oral

administration, it is readily absorbed from the small intestine and rapidly appears in the blood.

[7][8][9] The peak blood concentration is typically observed within one hour of ingestion.[7][8][9]

However, it is not significantly utilized as an energy source and is primarily excreted in the

urine.[4][7] This lack of metabolic conversion is a critical attribute for its use as a stable probe in

transport assays.
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Interaction with Sugar Transporters
D-Psicose has been demonstrated to be a substrate for and a competitive inhibitor of several

key sugar transporters.

GLUT5: This transporter, primarily responsible for fructose uptake in the small intestine, has

been identified as a major transporter for D-Psicose.[10][11][12][13][14] Studies using Caco-

2 cell monolayers, a model for the human intestinal epithelium, have shown that D-Psicose
transport is mediated by GLUT5.[11][14]

GLUT2: Located on the basolateral membrane of intestinal enterocytes, GLUT2 is

responsible for the exit of monosaccharides into the bloodstream. Evidence suggests that D-
Psicose is also transported by GLUT2.[11][14]

SGLT1: In contrast to its interaction with GLUT transporters, D-Psicose is not a substrate for

the sodium-dependent glucose cotransporter 1 (SGLT1).[12][13] This selectivity allows for

the differentiation between SGLT1- and GLUT-mediated transport processes.

The competitive nature of D-Psicose's interaction with these transporters makes it an effective

tool to study the transport kinetics of other sugars like glucose and fructose. For instance, the

presence of D-Psicose has been shown to significantly reduce the permeability of glucose.[11]

Quantitative Data on D-Psicose and Sugar
Transporter Interaction
The following table summarizes the available quantitative data on the interaction of D-Psicose
with sugar transporters. It is important to note that specific kinetic parameters like Km and Ki

are not extensively reported in the literature, and the available data often focuses on the

percentage of inhibition.
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Transporter
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)

Model
System

D-Psicose
Concentrati
on

Effect on
Substrate
Transport

Reference

GLUT5 D-Fructose
Rat Small

Intestine
50 mM

Reduced D-

[14C]-

fructose

uptake to

54.8%

[10]

GLUT5,

GLUT2
D-Glucose

Caco-2 cell

monolayer
30 mM

Reduced

glucose

permeability

by 60%

[11]

Intestinal α-

glucosidase

Sucrose,

Maltose
In vitro 4.0 mg/ml

Significant

inhibition
[15]

Experimental Protocols
Protocol 1: In Vitro Sugar Uptake Assay in Caco-2 Cells
This protocol describes a method to assess the inhibitory effect of D-Psicose on glucose or

fructose uptake in a human intestinal epithelial cell line.

Materials:

Caco-2 cells

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin

24-well cell culture plates

Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

D-Psicose

Radiolabeled substrate (e.g., 14C-D-glucose or 14C-D-fructose)
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Unlabeled D-glucose or D-fructose

Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)

Scintillation cocktail

Scintillation counter

Procedure:

Cell Culture: Seed Caco-2 cells in 24-well plates and grow until they form a confluent

monolayer. Differentiate the cells for 18-21 days to allow for the formation of a polarized

epithelium with well-defined brush borders.

Preparation: On the day of the assay, wash the cell monolayers three times with pre-warmed

HBSS.

Pre-incubation: Add 200 µL of HBSS containing various concentrations of D-Psicose (e.g.,

0, 1, 5, 10, 20, 50 mM) to the apical side of the monolayer. For control wells, add HBSS

without D-Psicose. Incubate for 15 minutes at 37°C.

Uptake Initiation: To initiate the uptake, add 50 µL of HBSS containing the radiolabeled

substrate (e.g., 10 µM 14C-D-glucose) and a corresponding concentration of unlabeled

substrate to achieve the desired final concentration.

Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C. The

optimal incubation time should be determined in preliminary experiments to ensure initial

linear uptake rates.

Uptake Termination: Stop the uptake by rapidly aspirating the incubation solution and

washing the cells three times with ice-cold HBSS containing a high concentration of

unlabeled glucose (e.g., 10 mM) to displace any non-specifically bound radiolabel.

Cell Lysis: Lyse the cells by adding 250 µL of cell lysis buffer to each well and incubating for

30 minutes at room temperature with gentle agitation.
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Quantification: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail,

and measure the radioactivity using a scintillation counter.

Data Analysis: Determine the amount of substrate taken up and calculate the percentage of

inhibition by D-Psicose compared to the control.

Protocol 2: Sugar Transport Assay in Xenopus laevis
Oocytes
This protocol outlines the expression of sugar transporters in Xenopus laevis oocytes and the

subsequent measurement of D-Psicose transport or its inhibitory effects.

Materials:

Xenopus laevis oocytes

cRNA encoding the sugar transporter of interest (e.g., GLUT5)

Microinjection setup

Modified Barth's Saline (MBS)

Radiolabeled D-Psicose (e.g., 14C-D-Psicose) or other radiolabeled sugar

Unlabeled D-Psicose and other sugars

Sodium dodecyl sulfate (SDS)

Scintillation counter

Procedure:

Oocyte Preparation: Harvest and defolliculate mature (stage V-VI) Xenopus laevis oocytes.

cRNA Injection: Microinject oocytes with approximately 50 ng of the cRNA encoding the

desired sugar transporter. As a control, inject a separate group of oocytes with an equivalent

volume of sterile water.
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Expression: Incubate the injected oocytes in MBS at 18°C for 2-4 days to allow for the

expression of the transporter protein on the oocyte membrane.

Uptake Assay:

Wash the oocytes with MBS.

Place individual or small groups of oocytes in a solution containing radiolabeled substrate

(e.g., 14C-D-Psicose or 14C-D-glucose) in the presence or absence of a competitive

inhibitor (e.g., unlabeled D-Psicose or other sugars).

Incubate for a specific time at room temperature.

Stop the uptake by washing the oocytes multiple times with ice-cold MBS.

Lysis and Measurement: Lyse individual oocytes in a solution of 10% SDS. Add scintillation

cocktail and measure the radioactivity.

Data Analysis: Calculate the rate of uptake and determine the kinetic parameters (Km and

Vmax) or the inhibitory constant (Ki) of D-Psicose.
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Caption: Intestinal sugar transport and the role of D-Psicose.
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Caption: Workflow for a competitive sugar uptake assay.
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Conclusion
D-Psicose serves as a powerful and specific tool for the investigation of sugar transport

mechanisms. Its minimal metabolism and selective interaction with GLUT transporters allow

researchers to dissect the intricate processes of sugar absorption and its regulation. The

protocols and data presented here provide a framework for utilizing D-Psicose to advance our

understanding of transporter function in both physiological and pathological contexts, which is

of particular relevance to drug development for metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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